molecular formula C62H82N16O12 B1629582 [des-Gly10, D-Phe6]-LH-RH ethylamide CAS No. 57773-64-5

[des-Gly10, D-Phe6]-LH-RH ethylamide

货号: B1629582
CAS 编号: 57773-64-5
分子量: 1243.4 g/mol
InChI 键: DCHIRKIHIUVOFN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Overview of the Hypothalamic-Pituitary-Gonadal Axis and Native GnRH Function

The hypothalamic-pituitary-gonadal (HPG) axis is a critical neuroendocrine system that governs the development and regulation of the reproductive systems in vertebrates. acs.orgmdpi.com This complex interplay begins in the hypothalamus, a region of the brain that produces and secretes gonadotropin-releasing hormone (GnRH). mdpi.comnih.gov GnRH, a decapeptide, acts as the primary hormonal signal, traveling through the hypophyseal portal system to the anterior pituitary gland. acs.orgresearchgate.net

Upon reaching the pituitary, GnRH binds to specific receptors on gonadotroph cells, stimulating the synthesis and pulsatile release of two essential gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.govnih.gov These hormones are then released into the bloodstream and act on the gonads (testes in males and ovaries in females). mdpi.comnih.gov In males, LH stimulates the Leydig cells to produce testosterone (B1683101), while FSH is crucial for spermatogenesis. acs.org In females, FSH and LH work in concert to regulate the menstrual and ovarian cycles, stimulating the ovaries to produce estrogen and progesterone. acs.orgmdpi.com The HPG axis is regulated by a negative feedback loop, where rising levels of testosterone and estrogen inhibit the secretion of GnRH from the hypothalamus and LH and FSH from the pituitary, thus maintaining hormonal balance. acs.orgresearchgate.net

Historical Development and Significance of Synthetic GnRH Analogs in Research

The elucidation of the primary structure of porcine GnRH was a landmark achievement announced in 1971 by Andrew V. Schally, an accomplishment that was shortly followed by its synthesis. mdpi.com This discovery opened the door for extensive research into its physiological roles and therapeutic potential. Scientists quickly recognized that the native GnRH has a very short half-life, which limited its clinical utility. This led to a concerted effort to develop synthetic analogs with improved potency and duration of action. mdpi.com

Since the initial discovery, over 2,000 GnRH analogs have been synthesized. mdpi.comresearchgate.net These synthetic compounds have been pivotal in both research and clinical medicine. The primary goals in designing these analogs were to increase their affinity for the GnRH receptor and to enhance their resistance to enzymatic degradation. mdpi.com These efforts led to the creation of "superagonists," which are significantly more potent than the native hormone. The first synthetic GnRH analog to be developed for clinical use was leuprolide in 1985. mdpi.commdpi.com The development of these potent and long-acting analogs has had a profound impact on various medical subspecialties. mdpi.com

Classification and General Mechanisms of GnRH Agonists and Antagonists

Synthetic GnRH analogs are broadly classified into two main categories: agonists and antagonists. Both types of analogs bind to the GnRH receptors in the pituitary gland, but they elicit different physiological responses.

GnRH Agonists: These analogs, including the subject of this article, [des-Gly10, D-Phe6]-LH-RH ethylamide, are designed to mimic the action of native GnRH. Upon initial administration, they cause a surge in the secretion of LH and FSH, a phenomenon often referred to as a "flare effect." nih.gov However, with continuous or prolonged exposure, the pituitary GnRH receptors become desensitized and downregulated. nih.gov This leads to a profound and sustained suppression of gonadotropin secretion, effectively shutting down the production of gonadal steroids like estrogen and testosterone. nih.gov This paradoxical inhibitory effect is the primary mechanism behind the therapeutic applications of GnRH agonists.

GnRH Antagonists: In contrast, GnRH antagonists competitively bind to the GnRH receptors in the pituitary gland and block them, preventing native GnRH from binding and exerting its effect. This leads to an immediate and rapid decrease in the secretion of LH and FSH, without the initial stimulatory flare seen with agonists. The direct blockade of the receptor provides a more rapid suppression of sex hormone production.

属性

CAS 编号

57773-64-5

分子式

C62H82N16O12

分子量

1243.4 g/mol

IUPAC 名称

N-[1-[[1-[[1-[[1-[[1-[[1-[[5-(diaminomethylideneamino)-1-[2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C62H82N16O12/c1-4-66-60(89)51-17-11-25-78(51)61(90)44(16-10-24-67-62(63)64)71-54(83)45(26-35(2)3)72-55(84)46(27-36-12-6-5-7-13-36)73-56(85)47(28-37-18-20-40(80)21-19-37)74-59(88)50(33-79)77-57(86)48(29-38-31-68-42-15-9-8-14-41(38)42)75-58(87)49(30-39-32-65-34-69-39)76-53(82)43-22-23-52(81)70-43/h5-9,12-15,18-21,31-32,34-35,43-51,68,79-80H,4,10-11,16-17,22-30,33H2,1-3H3,(H,65,69)(H,66,89)(H,70,81)(H,71,83)(H,72,84)(H,73,85)(H,74,88)(H,75,87)(H,76,82)(H,77,86)(H4,63,64,67)

InChI 键

DCHIRKIHIUVOFN-UHFFFAOYSA-N

SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCC(=O)N7

规范 SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCC(=O)N7

Pictograms

Health Hazard

序列

XHWSYFLRP

产品来源

United States

Synthesis and Structural Characterization of Des Gly10, D Phe6 Lh Rh Ethylamide

Synthetic Methodologies for Peptide Analogs

The synthesis of GnRH analogs like [des-Gly10, D-Phe6]-LH-RH ethylamide leverages sophisticated techniques in peptide chemistry to achieve a high degree of purity and yield. Both solid-phase and liquid-phase strategies are employed, each offering distinct advantages for producing these complex molecules.

Solid-Phase Peptide Synthesis Approaches

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone in the production of peptide analogs and is widely used for GnRH derivatives. This methodology involves building the peptide chain sequentially while it is anchored to an insoluble polymer resin. The fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) protection strategy is a common approach. bohrium.com The process begins by attaching the C-terminal amino acid to the resin. Following this, a repeating cycle of N-terminal Fmoc group deprotection and subsequent coupling of the next protected amino acid is performed until the desired sequence is assembled. bohrium.com

For GnRH ethylamide analogs, specialized N-alkylamine resins can be prepared by reacting an alkylamine, such as ethylamine, with a chloromethylated polystyrene resin. chempep.com The peptide is then synthesized on this modified resin. The use of automated peptide synthesizers has streamlined this process, allowing for the efficient production of numerous analogs for research. chempep.com Once the peptide sequence is complete, it is cleaved from the resin and deprotected, often using strong acids like hydrogen fluoride. chempep.com This method's primary advantage is the ease of purification, as excess reagents and by-products are simply washed away after each step. bachem.com

Liquid-Phase Synthesis Strategies (as applied to related GnRH ethylamide analogs)

Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, offers an alternative and highly scalable method for producing peptide APIs, including GnRH analogs. researcher.life In contrast to SPPS, LPPS involves carrying out the coupling and deprotection reactions in a homogeneous solution. bachem.com This requires purification, such as crystallization or chromatography, after each intermediate step. bachem.com

A powerful application of this strategy is the convergent or fragment condensation approach. bachem.comresearcher.life In this method, smaller, protected peptide fragments are synthesized separately—often using SPPS—and then purified. These fragments are subsequently coupled together in solution to form the final, larger peptide. bachem.comnih.gov This hybrid approach is particularly efficient for manufacturing multiple GnRH analogs that share common sequences, as these "constant segments" can be produced in bulk and then used as building blocks for different final products. researcher.life The synthesis of certain GnRH agonists has been successfully carried out in a homogeneous solution, demonstrating the viability of LPPS for these compounds. mdpi.com

Advanced Chemical Labeling Techniques for Research Applications (e.g., Direct Tritium (B154650) Labeling into Histidine Residue)

For research applications, particularly in studying the metabolic fate and receptor binding of GnRH analogs, radiolabeling is an invaluable tool. A key technique is the direct tritium (³H) labeling of the histidine residue present in most GnRH analogs. Conditions have been developed to tritiate analogs such as [D-Phe6, des-Gly10]-LHRH ethylamide to high specific radioactivity using tritium gas and a palladium/alumina (Pd/Al₂O₃) catalyst. researcher.life

This method circumvents the need to synthesize a specific precursor peptide for labeling. researcher.life Studies have shown that a remarkably high incorporation of tritium occurs directly into the histidine residue. mdpi.com This catalytic hydrogen-tritium exchange has been proven effective for labeling GnRH peptides, yielding products with specific radioactivities in the range of 35-60 Ci/mmol that are stable enough for biochemical studies. researcher.lifemdpi.com

Structural Elucidation and Conformational Analysis

The biological potency of this compound is intrinsically linked to its specific three-dimensional structure. Understanding its primary sequence and conformational dynamics is critical to explaining its mechanism of action at the molecular level.

Spectroscopic and Computational Approaches for Conformational Characterization (e.g., Two-Dimensional Nuclear Magnetic Resonance Spectroscopy)

The three-dimensional conformation of GnRH analogs is a key determinant of their biological activity. A predominant feature is a β-II' turn structure, typically involving residues 5 through 8 (Tyr-Gly-Leu-Arg in the native peptide). This turn is believed to be the active conformation for receptor binding. The substitution of a D-amino acid at position 6 is crucial for stabilizing this folded structure.

Advanced analytical techniques are used to probe this conformation. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is a powerful tool for determining the solution-state structure of these peptides. nih.gov By analyzing through-space interactions (Nuclear Overhauser Effects or NOEs), researchers can deduce the proximity of different amino acid residues, helping to define the peptide's fold. researchgate.net This experimental data is often combined with computational methods like molecular dynamics (MD) simulations. nih.gov MD simulations provide a dynamic view of the peptide's conformational landscape in solution, helping to analyze its flexibility and the stability of specific structures, such as the critical β-turn. These combined approaches have been instrumental in building models of the receptor-bound conformation of GnRH and its analogs. nih.gov

Table 2: Compound Names Mentioned in this Article

Compound Name Abbreviation/Other Name
This compound
Gonadotropin-Releasing Hormone GnRH, Luteinizing Hormone-Releasing Hormone, LH-RH
[des-Gly10, D-Ala6]-LH-RH ethylamide
[D-Trp6, Pro9-NHCH2CH3]-GnRH
Leuprolide
Buserelin
Goserelin

Postulated Conformational Changes Inducing Enhanced Activity (e.g., Type β II Bending)

The significantly increased biological activity of this compound compared to the native LHRH is strongly linked to specific conformational changes induced by the strategic amino acid substitutions. A central hypothesis in the structure-activity relationship of LHRH analogs is the formation of a specific secondary structure known as a β-turn, particularly a Type II' β-bend, in the central part of the peptide chain. nih.govnih.govsigmaaldrich.com

The native LHRH peptide has a glycine (B1666218) residue at position 6. Glycine, being the simplest amino acid with only a hydrogen atom as its side chain, imparts a high degree of conformational flexibility to the peptide backbone. However, this flexibility also makes the peptide susceptible to enzymatic degradation and does not inherently favor the adoption of a specific, stable conformation required for optimal receptor binding. researchgate.net

The substitution of glycine at position 6 with a D-amino acid, in this case, D-phenylalanine, is a critical modification. The incorporation of a D-amino acid at this position is known to stabilize a folded structure of the peptide. nih.govnih.gov This stabilization is achieved through the promotion of a β-II' turn involving the amino acid sequence from Tyr5 to Arg8. nih.gov The presence of the D-Phe residue constrains the peptide backbone into a conformation that is more favorable for binding to the LHRH receptor. researchgate.net

This induced β-turn brings the N-terminal and C-terminal regions of the peptide into closer proximity, creating a more compact and rigid structure. nih.gov This "horseshoe-like" conformation is believed to be the bioactive form of the hormone, presenting the key amino acid residues, particularly at the N-terminus (pGlu1, His2, Trp3), in the correct spatial orientation for effective receptor recognition and activation. nih.govnih.gov

Furthermore, the ethylamide group at the C-terminus, which replaces the original Gly-NH2, also contributes to the enhanced activity. This modification increases the hydrophobicity of the C-terminus, which can lead to stronger receptor binding. researchgate.net The replacement of the C-terminal Gly-NH2 with an ethylamide group has been shown to be well-tolerated and can augment the potency of the analog. researchgate.net

Stabilization of a Bioactive Conformation: The D-Phe6 residue promotes the formation of a Type II' β-turn, which is believed to be the optimal conformation for receptor binding. nih.govnih.govsigmaaldrich.com

Increased Resistance to Enzymatic Degradation: The D-amino acid at position 6 protects the peptide from cleavage by endogenous proteases, extending its biological half-life.

Enhanced Receptor Affinity: The stabilized conformation and the C-terminal ethylamide group contribute to a higher binding affinity for the LHRH receptor. researchgate.net

These molecular modifications work in concert to create a superactive agonist of the luteinizing hormone-releasing hormone.

Data Tables

Chemical Compound Information

Compound NameMolecular FormulaCAS Number
This compoundC62H82N16O1257773-64-5
Luteinizing Hormone-Releasing Hormone (LHRH)C55H75N17O139034-40-6
[des-Gly10, D-Ala6]-LH-RH ethylamideC56H78N16O1257773-63-4
TriptorelinC64H82N18O1357773-63-4

Relative Potency of LHRH Analogs

CompoundModification(s)Relative Potency (vs. LHRH)
Luteinizing Hormone-Releasing Hormone (LHRH)Native Peptide1
[D-Phe6]-LH-RHD-Phe at position 6~10 times more active
[D-Trp6]-LH-RHD-Trp at position 6~13 times more active
[D-Ala6, des-Gly10]-LH-RH ethylamideD-Ala at position 6, des-Gly10, Ethylamide C-terminusSignificantly enhanced activity
[D-Phe6, des-Gly10]-LH-RH ethylamideD-Phe at position 6, des-Gly10, Ethylamide C-terminusHigh superagonistic activity

Note: The relative potencies are approximate and can vary based on the specific assay used.

Receptor Interactions and Signal Transduction of Des Gly10, D Phe6 Lh Rh Ethylamide

GnRH Receptor Binding Affinity and Specificity

The enhanced potency of [des-Gly10, D-Phe6]-LH-RH ethylamide compared to native GnRH is largely attributable to its superior binding affinity for the GnRH receptor (GnRH-R) and its increased resistance to enzymatic degradation.

The expression and affinity of GnRH receptors can vary significantly between different tissues, leading to differential binding profiles for its analogs. The anterior pituitary gland, a primary target of GnRH, exhibits high-affinity receptors for these peptides. Research in rabbit anterior pituitary tissue demonstrated the presence of high-affinity GnRH receptors with an association constant (Ka) of 7.0 x 10⁹ M⁻¹ and a binding capacity of 188.2 ± 35.6 fmol/mg protein. nih.gov

In contrast, extrapituitary tissues can show different characteristics. For instance, in rabbit luteal tissue from the ovary, no high-affinity GnRH receptors comparable to those in the pituitary were detected. nih.gov While some low-affinity binding was observed, it was not considered specific. nih.gov However, high-affinity GnRH receptors have been identified in the ovarian tissue of other species, such as rats. nih.gov In human breast cancer membranes, potent GnRH agonists have been shown to bind to high-affinity receptor sites, which are also present in the pituitary. nih.gov

Binding Affinity of GnRH Agonists in Different Tissues
TissueSpeciesLigandBinding Affinity (Ka)Binding Capacity (Bmax)Reference
Anterior PituitaryRabbitD-Ala6-des-Gly10-GnRH ethylamide7.0 x 10⁹ M⁻¹188.2 ± 35.6 fmol/mg protein nih.gov
Corpus Luteum (Ovary)RabbitD-Ala6-des-Gly10-GnRH ethylamideNo high-affinity sites detectedNot applicable nih.gov
Human Breast CancerHuman[D-Trp6]LHRHHigh- and low-affinity sites detectedNot specified nih.gov

Synthetic GnRH agonists, including this compound, act by binding to the same receptor as native GnRH. They function as competitive ligands, displacing the endogenous hormone from its binding site. Studies demonstrate that related analogs can effectively inhibit the interaction between native LH-RH and its receptor. nih.gov The "superactive" nature of these agonists stems from their enhanced ability to bind to the receptor and their prolonged occupancy due to slower dissociation rates and resistance to degradation. In comparative studies, agonists like [des-Gly10, D-Ala6]-LH-RH ethylamide have demonstrated a biological potency at least 50 times greater than that of native LH-RH, a direct consequence of these favorable binding dynamics. nih.gov

Intracellular Signaling Pathways Mediated by GnRH Analog Activation

Binding of this compound to the GnRH receptor initiates a complex series of intracellular signaling events characteristic of G protein-coupled receptors (GPCRs).

The GnRH receptor is a member of the seven-transmembrane domain receptor family that couples primarily to the Gq/11 class of G proteins. nih.gov Upon agonist binding, a conformational change in the receptor activates the associated G protein. nih.gov This activation, however, also sets in motion a process of desensitization and downregulation.

Continuous exposure to a potent agonist like des-Gly10-[D-Ala6]GnRH N-ethylamide leads to a time- and dose-dependent reduction in the number of GnRH receptors on the cell surface. nih.gov In the αT3-1 gonadotroph cell line, treatment with the agonist resulted in a maximal decrease in receptor number to 31% of control levels, a reduction that was sustained for up to 72 hours. nih.gov This process involves not only the endocytosis of the agonist-receptor complex but also a reduction in receptor synthesis. nih.gov Studies have shown that agonist treatment leads to a significant decrease in the levels of GnRH receptor messenger RNA (mRNA). nih.gov Furthermore, prolonged activation of the GnRH receptor can also lead to a selective downregulation of the Gq/G11 α-subunits to which it couples. researchgate.net

Receptor Downregulation in αT3-1 Cells by des-Gly10-[D-Ala6]GnRH N-ethylamide
Treatment ConditionEffectMagnitude of ChangeReference
10⁻⁸ M Agonist, 2 hoursDecrease in GnRH Receptors46% reduction from control nih.gov
Prolonged Agonist ExposureMaximum Decrease in GnRH ReceptorsReduced to 31% of control nih.gov
Prolonged Agonist ExposureDecrease in Receptor mRNAReduced to 60-70% of control nih.gov
16-hour Agonist ExposureDecrease in Gq/G11 α-subunitsHalf-maximal loss at ~3 nM researchgate.net

Activation of the Gq/11 protein by the agonist-bound GnRH receptor stimulates the enzyme phospholipase C. nih.gov This enzyme hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). nih.gov

IP₃ diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytosol. nih.gov This rapid increase in intracellular Ca²⁺ is a critical signal for gonadotropin release. nih.gov Simultaneously, DAG remains in the cell membrane and, in conjunction with the elevated Ca²⁺ levels, activates Protein Kinase C (PKC). nih.gov Studies using "desGly D-Ala-LHRH" confirmed its ability to markedly stimulate the generation of inositol phosphates. researchgate.net The activation of PKC and the elevation of cyclic AMP (cAMP) are known to increase the levels of luteinizing hormone (LH) beta mRNA by stimulating new gene transcription, rather than by stabilizing existing mRNA. nih.gov This complex network of signaling, involving Ca²⁺, PKC, and other downstream effectors, ultimately mediates the cellular responses to the GnRH agonist, leading to the synthesis and release of gonadotropins. nih.gov

Influence on Gonadotropin Receptor Gene Expression (e.g., LH Receptor mRNA in Ovarian Theca-Interstitial Cells)

The regulation of gonadotropin receptor gene expression within the ovary is a critical aspect of follicular development and steroidogenesis. Luteinizing hormone (LH) receptors are predominantly expressed in theca-interstitial cells and granulosa cells of developing follicles. The expression of the LH receptor gene is a dynamic process, influenced by various hormonal signals, including gonadotropins and gonadotropin-releasing hormone (GnRH) analogues like this compound.

Research into the direct ovarian effects of GnRH agonists has revealed a significant influence on the expression of LH receptor messenger RNA (mRNA) in ovarian theca-interstitial cells. Studies utilizing hypophysectomized (HPX) rats have been instrumental in elucidating these direct actions, independent of the pituitary-gonadal axis.

In one such study, the administration of a GnRH agonist to immature HPX rats resulted in the complete suppression of LH receptor mRNA expression in the theca-interstitial cells. nih.govbioone.org This inhibitory effect was observed both in rats that received no other hormonal treatment and in those primed with diethylstilbestrol (B1670540) (DES) and pregnant mare serum gonadotropin (PMSG). nih.gov In the latter group, while LH receptor mRNA signals remained in the granulosa cells of unaffected mature follicles, they completely disappeared from the theca-interstitial cells. nih.gov

This direct inhibitory action of the GnRH agonist on theca-interstitial LH receptor mRNA suggests that GnRH analogues can modulate ovarian function at a local level. The suppression of LH receptor expression in these cells is believed to be a contributing factor to the observed inhibition of androgen synthesis. bioone.org

The following table summarizes the key findings from a study investigating the in vivo effects of a GnRH agonist on LH receptor mRNA expression in the ovarian the-interstitial cells of hypophysectomized immature rats.

Interactive Data Table: Effect of a GnRH Agonist on LH Receptor mRNA Expression in Ovarian Theca-Interstitial Cells of Hypophysectomized Rats

Treatment GroupExperimental ModelKey Findings on Theca-Interstitial LH Receptor mRNAReference
GnRH AgonistImmature Hypophysectomized (HPX) RatsComplete suppression of LH receptor mRNA expression. nih.govbioone.org
DES + PMSGImmature HPX RatsLH receptor mRNA expressed in theca-interstitial cells. nih.gov
GnRH Agonist + DES + PMSGImmature HPX RatsComplete disappearance of LH receptor mRNA signal in theca-interstitial cells. nih.gov

These findings underscore the role of GnRH and its agonists as intraovarian regulators, capable of directly influencing the genetic expression of key receptors involved in follicular steroidogenesis. The targeted suppression of LH receptor mRNA in theca-interstitial cells by compounds such as this compound highlights a significant mechanism through which these agents can exert their effects on ovarian function.

Pharmacological Profile and Pharmacodynamics of Des Gly10, D Phe6 Lh Rh Ethylamide

Agonistic Potency and Duration of Action

The strategic substitutions in the peptide sequence of [des-Gly10, D-Phe6]-LH-RH ethylamide confer a marked increase in its ability to stimulate gonadotropin release and extend its duration of action compared to the endogenous GnRH.

Enhanced Potency Relative to Native GnRH in Gonadotropin Release Assays

The substitution of the glycine (B1666218) at position 6 with a D-phenylalanine residue and the replacement of the C-terminal glycine-amide with an ethylamide group are key modifications that significantly amplify the biological potency of the analog. While specific quantitative potency data for this compound is not extensively detailed in publicly available literature, the effects of these types of modifications are well-documented. For instance, a closely related analog, [des-Gly10, D-Ala6]-LH-RH-ethylamide, which differs only by the D-amino acid at position 6, has been shown to possess at least 50 times the biological potency of native LH-RH in inducing germinal vesicle breakdown in coho salmon oocytes. nih.gov This substantial increase in potency is a hallmark of superagonist GnRH analogs. The primary role of these agonists is to bind to GnRH receptors in the pituitary gland, which stimulates the synthesis and secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH). deepdyve.com

Table 1: Comparative Biological Potency of a Related GnRH Analog to Native LH-RH

Compound Relative Potency vs. Native LH-RH Species/Assay
[des-Gly10, D-Ala6]-LH-RH-ethylamide ≥ 50 times Coho Salmon (Oocyte Maturation) nih.gov

This table presents data for a closely related analog to illustrate the typical increase in potency.

Prolonged Biological Activity Due to Increased Receptor Affinity and Decreased Inactivation

The extended duration of action of this compound is a direct consequence of its enhanced structural stability and binding characteristics. Superagonist analogs of this class have been found to possess a receptor binding affinity that is 4- to 8-fold greater than that of the natural GnRH decapeptide. deepdyve.com This heightened affinity for the pituitary GnRH receptors leads to a more sustained signaling cascade. Furthermore, the molecular modifications provide significant protection against enzymatic degradation. mdpi.com The response to these superactive analogs is of a longer duration; for example, following injection of a related analog, elevated plasma gonadotropin levels were maintained for at least 96 hours, whereas levels returned to baseline within 24 hours after administration of native LH-RH. nih.gov This prolonged activity is attributed to both its higher receptor affinity and its increased resistance to proteolytic breakdown. mdpi.com

Enzymatic Stability and Degradation Pathways of this compound

The chemical architecture of this compound is designed to resist the rapid enzymatic breakdown that characterizes the metabolism of native GnRH.

Comparative Metabolic Stability in Various Biological Matrices

Analogs belonging to the GnRHa-II group, which includes this compound, exhibit a higher resistance to proteolysis compared to native GnRH. mdpi.com This increased stability is particularly evident in the presence of membrane-bound enzymes, which are a primary site of inactivation for GnRH. mdpi.com While specific degradation rates in tissue homogenates from the kidney, hypothalamus, and pituitary for this exact compound are not detailed in the reviewed literature, the general principle of enhanced stability for this class of analogs is well-established. The presence of GnRH receptors has been identified in ocular tissues, though metabolic studies in the conjunctiva are not extensively documented. nih.gov The stability of GnRH analogs in kidney preparations has been a subject of study, confirming that modifications can significantly slow degradation. sigmaaldrich.com

Impact of Specific Amino Acid Substitutions on Enzymatic Resistance

Information regarding the specific impact of an N-methylserine (NMeSer) substitution at position 4 on the enzymatic resistance of related GnRH analogs was not available in the reviewed scientific literature.

Structure-Activity Relationships (SAR) for Functional Optimization

The potency and functional characteristics of Luteinizing Hormone-Releasing Hormone (LH-RH) analogs are profoundly influenced by specific amino acid substitutions and terminal modifications. The strategic redesign of the native decapeptide structure has led to the development of superagonists, such as this compound, with significantly enhanced biological activity and stability. This section explores the key structural modifications that contribute to the optimized pharmacological profile of this and related analogs.

Critical Role of D-Phenylalanine at Position 6 for Agonistic Activity and Conformation

The substitution of the glycine (Gly) residue at position 6 of the native LH-RH molecule with a D-amino acid is a cornerstone of developing highly potent agonists. The incorporation of D-Phenylalanine (D-Phe) at this position is particularly critical for conferring enhanced agonistic activity. This enhancement is largely attributed to two primary factors: conformational stabilization and increased resistance to enzymatic degradation.

Replacing the achiral glycine with a D-amino acid like D-Phe promotes the formation of a specific three-dimensional structure known as a β-II' turn in the central part of the peptide chain (residues 5-8). researchgate.netmdpi.com This turn is considered the preferred conformation for effective receptor binding. scirp.org The β-II' turn helps to bring the N-terminal and C-terminal ends of the molecule into closer proximity, a spatial arrangement that is crucial for optimal interaction with the LH-RH receptor. researchgate.net The substitution of Gly6 with a D-amino acid stabilizes this folded structure, which significantly increases the binding affinity of the analog to the mammalian receptor. mdpi.com

Furthermore, the presence of a D-amino acid at position 6 renders the peptide more resistant to degradation by endopeptidases, which are enzymes that cleave peptide bonds within the molecule. researchgate.netnih.gov Native LH-RH has a very short plasma half-life of only a few minutes. researchgate.netnih.gov By replacing the susceptible Gly-Leu bond, the D-Phe6 modification significantly prolongs the analog's metabolic half-life, allowing for a more sustained presence in circulation and a prolonged duration of action. researchgate.net The lipophilic and aromatic nature of the D-Phe side chain also contributes to an increase in biological activity. nih.govbohrium.com

Significance of C-Terminal Ethylamide Modification and Des-Glycine at Position 10 for Potency

The modifications at the C-terminus of the LH-RH peptide—specifically, the deletion of glycine at position 10 (des-Gly10) and its replacement with an ethylamide group—are fundamental for maximizing the potency of superagonists like this compound.

Comparative Analysis of Other D-Amino Acid Substitutions at Position 6 (e.g., D-Ala6, D-Leu6, D-Trp6, D-Ser(But)6) on Biological Activity

While D-Phe6 is a highly effective substitution, a range of other D-amino acids have been incorporated at position 6, each imparting distinct levels of biological activity. The general principle is that replacing Gly6 with a D-amino acid enhances potency, but the specific properties of the D-amino acid's side chain—such as size, lipophilicity, and aromaticity—further modulate the degree of activity. nih.govbohrium.com

Research has demonstrated a correlation between the increasing lipophilic character of the D-amino acid side chain and a corresponding increase in biological activity. nih.govbohrium.com A comparative analysis of several D-amino acid substitutions reveals a clear hierarchy of potency.

D-Alanine (D-Ala6): The substitution with D-Ala, a small and simple D-amino acid, results in a significant increase in activity. For example, [D-Ala6]-LH-RH is approximately 7 times more active than native LH-RH. nih.govbohrium.com The combination with a C-terminal ethylamide modification in [des-Gly10, D-Ala6]-LH-RH ethylamide produces a highly potent agonist. nih.govnih.gov

D-Leucine (D-Leu6): The larger, more lipophilic side chain of D-Leu results in even greater potency. [D-Leu6]-LH-RH is about 9 times more active than LH-RH. nih.govbohrium.com Leuprolide, a clinically used agonist, incorporates this substitution ([D-Leu6, Pro9-NHEt]LHRH). nih.gov

D-Tryptophan (D-Trp6): The aromatic D-Trp substitution yields one of the most potent classes of agonists. [D-Trp6]-LH-RH is approximately 13 times more active than LH-RH itself. nih.govbohrium.com The agonist Triptorelin ([D-Trp6]LHRH) is widely used clinically. nih.gov

D-Serine (But)6 (D-Ser(But)6): The incorporation of D-Serine with a tertiary butyl ether group on its side chain also produces a highly potent analog. The agonist Buserelin is [D-Ser(But)6, Pro9-NHEt]LHRH. nih.gov

The following table summarizes the relative potencies of various LH-RH analogs with different substitutions at position 6.

Compound NameModification at Position 6Other ModificationsRelative LH-Releasing Activity (vs. LH-RH = 1)
LH-RHGlycine (Native)Gly-NH2 at C-terminus1
[D-Ala6]-LH-RHD-AlanineGly-NH2 at C-terminus7
[D-Leu6]-LH-RHD-LeucineGly-NH2 at C-terminus9
[D-Phe6]-LH-RHD-PhenylalanineGly-NH2 at C-terminus10
[D-Trp6]-LH-RHD-TryptophanGly-NH2 at C-terminus13
LeuprolideD-LeucinePro9-NHEt~50-100
BuserelinD-Serine(But)Pro9-NHEt~50-100
TriptorelinD-TryptophanNone at C-terminus~50-100

Data compiled from multiple sources. nih.govnih.govbohrium.com

This comparative analysis underscores the critical role of the D-amino acid at position 6 in the design of LH-RH superagonists, with aromatic and more lipophilic residues generally conferring the highest levels of biological activity.

Biological Effects and Research Applications of Des Gly10, D Phe6 Lh Rh Ethylamide in Preclinical Models

Modulation of Reproductive Endocrine Function in Vertebrate Animal Models

Research into LH-RH analogs has extensively explored how specific amino acid substitutions influence their potency and duration of action on the pituitary-gonadal axis.

Preclinical studies in immature male rats have been conducted to determine the biological activity of various LH-RH analogs by measuring their capacity to stimulate the release of luteinizing hormone (LH). In these assays, the potency of analogs is compared to that of the native LH-RH peptide.

Research demonstrates that the substitution of a D-amino acid for the glycine (B1666218) at position 6 can significantly enhance biological activity. The nature of the D-amino acid's side chain—specifically its lipophilic character, size, and aromaticity—appears to correlate with increased potency. In a comparative study, the [D-Phe6]-LH-RH analog was found to be approximately 10 times more active than native LH-RH in releasing LH in rats over a six-hour period. nih.gov

Table 1: Relative LH-Releasing Activity of Various LH-RH Analogs in Immature Male Rats

CompoundRelative Potency (vs. LH-RH)
[D-Glu6]-LH-RH1.8x
[D-Ala6]-LH-RH7.0x
[D-Leu6]-LH-RH9.0x
[D-Phe6]-LH-RH 10x
[D-Trp6]-LH-RH13x
Data sourced from a comparative study in immature male rats over a 6-hour period. nih.gov

Influence on Ovarian and Testicular Physiology (e.g., Ovulation Induction, Follicular Maturation, Spermatogenesis)

Specific preclinical data on the influence of [des-Gly10, D-Phe6]-LH-RH ethylamide on ovulation induction, follicular maturation, or spermatogenesis in animal models were not identified in the reviewed scientific literature. While numerous studies document these effects for other LH-RH analogs, such as the [D-Ala6] variant, these findings cannot be extrapolated to the [D-Phe6] ethylamide analog due to the demonstrated differences in potency and structure-activity relationships. nih.gov

Detailed studies focusing on the specific effects of this compound on the timing of sexual maturation or on reproductive behaviors in animal models are not available in the searched research literature.

Direct Extrapituitary Actions in Cancer Cell Lines and Xenograft Models

A body of research has investigated the direct effects of various LH-RH analogs on cancer cells, independent of their pituitary-mediated hormonal effects.

Within the scope of the reviewed scientific literature, no in vitro studies were found that specifically tested the inhibitory effects of this compound on the proliferation of human mammary tumor cells, pancreatic cancer cells, or other hormone-sensitive cancer cell lines. Research in this area has focused on other agonistic and antagonistic analogs of LH-RH.

Information detailing the specific molecular mechanisms through which this compound might exert direct antitumor effects, including any receptor-mediated signaling pathways in cancer models, was not available in the searched scientific literature. The general mechanism for LH-RH analogs involves binding to GnRH receptors, which have been identified on various tumor cell types, but specific data for the [D-Phe6] ethylamide analog is lacking.

Studies in Xenograft Models of Malignancy (e.g., Human Mammary Carcinoma, Pancreatic Adenocarcinoma)

The synthetic Luteinizing Hormone-Releasing Hormone (LH-RH) agonist, this compound, also known as Ovurelin, has been investigated for its potential direct effects on cancer cells in preclinical xenograft models. Research has particularly focused on its interaction with human mammary carcinoma cells.

Studies utilizing human breast cancer cell lines transplanted into immunosuppressed mice have demonstrated that this compound can exert a direct anti-proliferative effect. In research involving the estradiol-independent MDA-MB-231 human breast cancer cell line, this compound was found to directly interfere with cell proliferation, showing an inhibition of 25-30%. vin.com This suggests that the tumor-regressive action of the LH-RH agonist on this specific type of estrogen receptor-negative tumor may occur through a direct antitumor mechanism. vin.com

Further investigation into the mechanism of action identified specific binding sites for the compound on breast cancer cells. Scatchard analyses using a radiolabeled form of this compound confirmed the presence of a single class of high-affinity receptor sites on both MDA-MB-231 and the estradiol-dependent MCF-7 cell lines. vin.com The existence of these peptide receptors is considered an important characteristic reflecting the biological behavior of these human breast cancer cells. vin.com In contrast to the significant inhibitory effect on MDA-MB-231 cells, the impact on the MCF-7 cell line in vitro was observed to be negligible. vin.com

Cell LineEstrogen Receptor StatusIn Vitro Effect of this compoundReceptor Binding
MDA-MB-231Negative25-30% inhibition of proliferation vin.comSingle class of receptor sites present vin.com
MCF-7PositiveNegligible inhibitory effect vin.comSingle class of receptor sites present vin.com

No specific studies on the effects of this compound in xenograft models of pancreatic adenocarcinoma were identified in the reviewed literature.

常见问题

Q. How is [des-Gly10, D-Phe6]-LH-RH ethylamide synthesized and structurally validated for experimental use?

The synthesis involves solid-phase peptide synthesis (SPPS) with sequential addition of modified amino acids. Key structural features include the omission of glycine at position 10 and substitution of D-phenylalanine at position 6 to enhance receptor binding stability. Post-synthesis, the compound is purified via reverse-phase HPLC (≥95% purity) and validated using mass spectrometry (e.g., molecular weight 1282.45 Da) and NMR to confirm sequence integrity .

Q. What experimental models are used to assess its gonadotropin-releasing activity?

In vivo models include ovulation induction in rabbits (e.g., intravaginal or intramuscular administration) and spawning induction in teleosts (e.g., carp and coho salmon). Hormonal responses (LH/FSH levels) are quantified via ELISA or radioimmunoassay. In vitro assays use pituitary cell cultures (e.g., LβT2 gonadotrope cells) to measure LHβ mRNA expression and annexin A5 modulation under continuous GnRH analog stimulation .

Advanced Research Questions

Q. How do structural modifications (e.g., D-Phe6 vs. D-Ala6 or D-Trp6) influence receptor binding and bioactivity?

Comparative studies show that D-Phe6 enhances receptor affinity due to its bulky aromatic side chain, which stabilizes interactions with the GnRH receptor’s hydrophobic pocket. In contrast, D-Ala6 analogs exhibit higher solubility but reduced potency in ovulation induction assays in rabbits. For example, [des-Gly10, D-Ala6]-LH-RH ethylamide requires 10 μg/dose for efficacy comparable to D-Phe6 analogs . Structural dynamics are analyzed via molecular docking simulations and circular dichroism .

Q. What methodological approaches resolve contradictions in dose-response outcomes across species?

In carp, this compound shows superagonist activity at 0.1 μg/kg, while rabbits require 10–15 μg/dose for ovulation induction. These discrepancies arise from species-specific receptor isoforms and metabolic clearance rates. Researchers use cross-species receptor chimeras and pharmacokinetic profiling (e.g., plasma half-life measurements) to identify critical residues affecting bioactivity .

Q. How do experimental designs account for paradoxical effects on reproductive vs. non-reproductive tissues?

While the analog primarily targets pituitary gonadotropes, off-target effects (e.g., uterine implantation inhibition in rats) are studied via histopathology and transcriptomics. Dual-label immunohistochemistry distinguishes LH-RH receptor distribution in reproductive vs. non-reproductive tissues. Contradictory data are addressed by comparing pulsatile vs. continuous administration protocols .

Q. What strategies optimize in vivo delivery to improve bioavailability and reduce degradation?

Microencapsulation in biodegradable polymers (e.g., PLGA) prolongs half-life in systemic circulation. In aquaculture, osmotic pumps deliver sustained subcutaneous infusion (e.g., 375 μg/day for 4 days in rats). Intravaginal administration in rabbits leverages mucosal absorption, achieving 68–72% kindling rates at 10–15 μg/dose without hepatic first-pass metabolism .

Data Analysis and Interpretation

Q. How are conflicting results on contraceptive mechanisms reconciled between agonist and antagonist analogs?

Unlike agonists, this compound does not block uterine implantation in rats, suggesting divergent downstream pathways. Researchers employ phosphoproteomics to compare ERK/MAPK activation patterns and CRISPR-edited cell lines to isolate receptor domains responsible for functional divergence .

Q. What statistical frameworks are used to analyze dose-dependent effects on fertility parameters?

Mixed-effects models account for variability in litter sizes and hormone levels across treatment groups. In rabbit studies, chi-square tests compare kindling rates (e.g., 29.4% at 5 μg vs. 72.2% at 10 μg), while ANOVA evaluates live-born kit counts. Power analysis ensures sample sizes (n ≥ 30/group) detect ≥20% differences in ovulation rates .

Comparative and Translational Studies

Q. How does this compound compare to clinical GnRH analogs like leuprorelin?

Leuprorelin ([D-Leu6, Pro9-NHEt]-LH-RH) has a longer half-life due to ethylamide modification but requires higher doses (e.g., 1 mg/kg in humans vs. 10 μg in rabbits). Structural analogs are ranked via in vitro binding assays (IC50 values) and in vivo ED50 studies. Cross-reactivity with non-mammalian receptors (e.g., fish GnRH-R) is tested to validate species-specific applications .

Q. What biomarkers are monitored to assess off-target effects during chronic administration?

Serum sex steroids (testosterone, estradiol), liver enzymes (ALT/AST), and renal biomarkers (creatinine) are tracked. In coho salmon, plasma 17α-hydroxyprogesterone surges confirm oocyte maturation, while histopathology evaluates ovarian atresia or hepatic vacuolation .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。